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Compound of Interest

Compound Name: Cyclododecen-1-yl acetate

Cat. No.: B15373661 Get Quote

A comprehensive comparison of computational and experimental data for Cyclododecen-1-yl
acetate is currently hindered by a significant lack of publicly available information. Searches for

experimental and computational studies on this specific molecule have yielded minimal results,

making a direct comparative analysis as requested not feasible at this time.

To provide a valuable resource for researchers, this guide instead focuses on a comparative

analysis of two closely related and better-documented compounds: Cyclododecanol, 1-acetate

(the saturated ring analog) and Cyclododecene (the parent cycloalkene). This approach allows

for an illustrative comparison of experimental data and computational predictions for a similar

chemical scaffold, offering insights that may be partially extrapolated to the target molecule.

Comparison of Physicochemical Properties
The following table summarizes the available experimental and computed data for

Cyclododecanol, 1-acetate and Cyclododecene. It is important to note the sparseness of

experimental values, a common challenge in the study of specialized chemical compounds.
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Property Compound
Experiment
al Value

Computatio
nal Value

Source
(Experiment
al)

Source
(Computati
onal)

Molecular

Weight

Cyclododeca

nol, 1-acetate
- 226.35 g/mol - PubChem[1]

Cyclododece

ne
- 166.30 g/mol -

PubChem[2]

[3]

Kovats

Retention

Index

Cyclododeca

nol, 1-acetate

1670 (semi-

standard non-

polar)

- NIST[1] -

(Standard

non-polar)

Cyclododece

ne

1324.1, 1342,

1356
- NIST[2][3] -

Physical

Description

Cyclododece

ne

Colorless

liquid
-

Alfa Aesar

MSDS[2][3]
-

Methodologies
Experimental Protocols
The available experimental data is limited to the Kovats Retention Index, a measure used in

gas chromatography to identify compounds.

Gas Chromatography (GC): The Kovats Retention Index for Cyclododecanol, 1-acetate and

Cyclododecene was determined using gas chromatography.[1][2][3] In this technique, the

compound is vaporized and passed through a column with a stationary phase. The retention

time of the compound is compared to that of a series of n-alkane standards to calculate the

index. The specific column type (e.g., semi-standard non-polar, standard non-polar)

influences the resulting value.

Computational Methods
The computational data presented is sourced from the PubChem database, which curates

information from various depositors and computational models.
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Molecular Weight: This is calculated based on the chemical formula and the standard atomic

weights of the constituent elements.[1][2][3]

Computed Properties: PubChem utilizes various computational models to predict properties.

For example, the molecular weight and other descriptors are often computed using

proprietary algorithms or well-established software packages.[1][2][3]

Visualizing the Workflow
The following diagrams illustrate the general workflow for comparing experimental and

computational data and a logical relationship for property prediction.
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Caption: A flowchart illustrating the parallel workflows for obtaining and comparing experimental

and computational data for a chemical compound.

Logical Relationship for Property Prediction
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Caption: A diagram showing the logical progression from molecular structure to computationally

predicted properties and subsequent experimental validation.

In conclusion, while a direct comparison for Cyclododecen-1-yl acetate is not currently

possible due to a lack of data, the analysis of its close analogs, Cyclododecanol, 1-acetate and

Cyclododecene, provides a framework for how such a comparison could be conducted. This

guide highlights the importance of both experimental and computational approaches in

chemical research and underscores the existing data gaps for certain specialized molecules.

Further research is needed to generate the necessary experimental data to validate and refine

computational models for compounds like Cyclododecen-1-yl acetate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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